molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1531156
CAS No.: 1240526-36-6
M. Wt: 230.18 g/mol
InChI Key: RYPUKDFTGCWIMZ-UHFFFAOYSA-N
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Description

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol derivative featuring a tert-butoxycarbonyl (Boc)-protected diamine moiety. This compound is characterized by its trifluoroethanol backbone, which confers unique electronic and steric properties due to the strong electron-withdrawing effects of the trifluoromethyl group. The Boc group serves as a protective group for the amino functionality, enhancing stability during synthetic processes.

Preparation Methods

Introduction to the t-Boc Protecting Group Chemistry

The tert-butoxycarbonyl (t-Boc) group is widely used for protecting amino groups in amino acids and related compounds during organic synthesis, especially in peptide chemistry. The t-Boc group is introduced to the amino functionality to prevent unwanted side reactions during subsequent synthetic steps.

Detailed Preparation Methodology for t-Boc Amino Derivatives

Synthesis of O-tert-butyl S-phenyl thiocarbonate

This reagent is synthesized via a two-step reaction:

Reaction Conditions for t-Boc Protection

  • The amino acid or amine substrate is used as a base addition salt or mixed with a suitable base such as 1,1,3,3-tetramethylguanidine or benzyltrimethylammonium hydroxide to form a reactive species.

  • The reaction is carried out in dimethyl sulfoxide (DMSO) or similar polar solvents at temperatures ranging from 25°C to 65°C .

  • The molar ratio of O-tert-butyl S-phenyl thiocarbonate to amino compound is typically between 1.1 to 1.3 equivalents , and the base is used in about 2 equivalents relative to the amino compound.

  • Reaction times vary from several hours to days depending on substrate and conditions.

Workup and Purification

  • After completion, water is added to quench the reaction, and the pH is adjusted to 8–10 using hydrochloric acid.

  • 30% hydrogen peroxide is added dropwise to oxidize the thiophenol by-product to phenyl disulfide, which is more easily removed.

  • The reaction mixture is extracted with ethyl ether to remove phenyl disulfide and unreacted reagents.

  • The product is purified by recrystallization from suitable solvents.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Notes
Reagent for t-Boc protection O-tert-butyl S-phenyl thiocarbonate Preferred for safety and efficiency
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent
Temperature 25°C to 65°C Reaction temperature range
Molar ratio (t-Boc reagent:amino) 1.1 to 1.3 equivalents Slight excess to drive reaction
Base 1,1,3,3-Tetramethylguanidine or similar Avoid racemization; amine bases preferred
Reaction time Several hours to days Depends on substrate and conditions
Workup pH adjustment to 8–10, H2O2 oxidation Removes thiophenol by-product
Purification Recrystallization Standard purification method

Research Findings and Advantages of the Method

  • The use of O-tert-butyl S-phenyl thiocarbonate avoids the hazards associated with other t-Boc reagents like t-butyl azidoformate and t-butyl cyanoformate.

  • The by-product phenyl disulfide is easily removed by ether extraction after oxidation, simplifying purification.

  • The method minimizes racemization of chiral centers, preserving optical purity essential for bioactive compounds.

  • The reaction conditions are mild and adaptable to a variety of amino acid derivatives and related substrates, making it versatile for synthesizing t-Boc protected trifluoromethylated amino alcohols like the target compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of trifluoroethyl groups enhances its lipophilicity and stability, making it useful in various chemical reactions.

Molecular Formula: C₉H₁₄F₃N₃O₃
Molecular Weight: 251.22 g/mol
CAS Number: 2112809-06-8

Synthesis of Peptides and Amino Acids

One of the primary applications of this compound is in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups. This method is particularly advantageous in synthesizing complex peptides that require multiple protection and deprotection steps.

Key Studies:

  • A study demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides, highlighting their effectiveness in maintaining structural integrity during synthesis .

Development of Chiral Building Blocks

The compound serves as a chiral building block in organic synthesis. Its ability to form stable intermediates allows chemists to create enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can influence drug efficacy and safety.

Case Study:

  • Researchers synthesized a series of N-(aminocycloalkylene) amino acid derivatives using this compound as a precursor. The resulting compounds exhibited high enantiomeric purity and were evaluated for their potential biological activity .

Pharmaceutical Applications

Due to its structural properties, 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is being explored for its potential as a drug candidate. The trifluoroethyl group is known to enhance metabolic stability and bioavailability.

Research Findings:

  • Studies have indicated that compounds with trifluoroethyl groups can exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts . This makes them suitable candidates for further development into therapeutic agents.

Mechanism of Action

Similar compounds include other tert-butoxycarbonyl-protected amines and trifluoroethyl alcohols.

Uniqueness:

  • Functional Groups: The combination of a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group is relatively rare, providing unique reactivity and properties.

  • Stability: The trifluoromethyl group contributes to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural analogs of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol, emphasizing key functional groups and molecular features:

Compound Name Key Structural Features Fluorine Content Boc Group Molecular Weight (g/mol) Reference
This compound (Target) Boc-protected diamine, trifluoroethanol backbone 3 F atoms Yes Not provided
2-([1,1'-Biphenyl]-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Hexafluoropropanol, biphenyl substituent 6 F atoms No ~300 (estimated)
2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol Fluoro-trifluoromethylphenyl amino ethanol 4 F atoms No 223.17
1-[1-[[(Benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine Boc-protected histidine, benzyloxycarbonyl (Cbz) group, trifluoroethyl substituent 3 F atoms Yes ~521 (calculated)
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid Boc-protected cyclopropane, acetic acid moiety None Yes 229.28

Key Observations :

  • Fluorinated alcohols like 2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (4 F atoms) and hexafluoropropanol derivatives (6 F atoms) exhibit higher fluorine content but lack Boc protection .
  • Boc-protected compounds such as the histidine derivative in and the cyclopropane acetic acid in share protective-group strategies but differ in core functionality.

Physicochemical Properties

Comparative data for selected properties:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole (10a, ) 169–173 3263 (N-H), 1765 (C=O) 1.34 (s, Boc CH₃), 10.20 (s, NH)
2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol Not provided Not provided 7.49 (s, aromatic H), 4.0–5.0 (OH)
Target Compound Not available Expected: ~3260 (N-H), ~1680 (C=O) Anticipated: 1.3–1.5 (Boc CH₃), 5–6 (OH)

Insights :

  • The target’s Boc group would produce characteristic tert-butyl signals (δ ~1.3 ppm in ¹H NMR) and carbonyl IR stretches (~1680–1765 cm⁻¹) .
  • Fluorine atoms in the trifluoroethanol moiety would deshield adjacent protons, as seen in analogs like 10a (δ 7.52 for trifluoroethyl-linked indole protons) .

Biological Activity

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group, which often enhances lipophilicity and bioactivity. Its structure can be summarized as follows:

  • Chemical Formula : C₉H₁₄F₃N₃O₃
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 1260616-34-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. Inhibition of TPH can affect mood regulation and metabolic processes.
  • Peripheral Activity : Unlike some compounds that penetrate the blood-brain barrier (BBB), this compound appears to act primarily within peripheral tissues, making it a candidate for treating obesity and related metabolic disorders without central nervous system side effects .

Biological Evaluations

Several studies have investigated the biological effects of this compound:

In Vitro Studies

A study evaluated the inhibitory effects on TPH with results indicating an IC50 value of approximately 37 nM for one of its derivatives . This suggests significant potency in inhibiting serotonin synthesis.

In Vivo Studies

In animal models, compounds similar to this compound demonstrated reductions in body weight and fat accumulation. These findings support its potential application in obesity management .

Case Studies

  • Obesity Treatment : A derivative of this compound was tested in a rodent model where it significantly reduced body weight gain and fat accumulation compared to controls. The study highlighted the importance of peripheral action in mitigating obesity-related metabolic issues .
  • Metabolic Disorders : Another investigation focused on the compound's role in modulating metabolic pathways associated with fatty liver disease. Results indicated that treatment led to improved lipid profiles and reduced liver fat accumulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the tert-butoxycarbonyl group and trifluoroethyl moiety can significantly influence the biological activity of the compound. For instance:

  • Hydrophobic Interactions : Variations in hydrophobicity have shown to enhance binding affinity to target enzymes.
  • Functional Group Variation : Substituting different amino groups can alter potency and selectivity against specific targets.
Compound VariantIC50 (nM)Biological Activity
Original Compound37TPH inhibition
Variant A45Moderate TPH inhibition
Variant B28Enhanced TPH inhibition

Q & A

Q. (Basic) How can researchers optimize the synthesis of this compound while ensuring high purity?

Methodological Answer :

  • Key Steps :
    • Protection Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality. This minimizes side reactions during synthesis .
    • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are optimal for solubility and reaction efficiency, as demonstrated in Boc-protected analogs .
    • Catalysts : Acidic conditions (e.g., trifluoroacetic acid or p-toluenesulfonic acid) enhance tert-butyl cation generation, critical for Boc group attachment .
  • Purity Assurance :
    • Monitor reactions via TLC or HPLC.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. (Basic) What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer :

  • Structural Confirmation :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm Boc group integrity and trifluoromethyl resonance .
    • FT-IR : Verify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) stretches .
  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Q. (Basic) How does the trifluoromethyl group influence the compound’s stability under storage?

Methodological Answer :

  • Stability Considerations :
    • Hydrolytic Stability : The electron-withdrawing trifluoromethyl group reduces nucleophilic attack on adjacent functional groups .
    • Storage Recommendations :
  • Store at –20°C under inert gas (N2_2/Ar) to prevent Boc group cleavage .
  • Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

Q. (Advanced) What experimental strategies can resolve contradictions in reported reactivity of the Boc-protected amino group?

Methodological Answer :

  • Case Study : Conflicting solubility data (e.g., poor organic solvent solubility in some studies vs. high solubility in others):
    • Salt Formation : Use fluorinated acids (e.g., TFA) to enhance solubility via salt formation, as shown in tert-butylation reactions .
    • Cross-Validation : Compare NMR (quantitative) and HPLC (qualitative) data to confirm solubility discrepancies .
  • Controlled Replicates : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) .

Q. (Advanced) How can researchers design studies to evaluate its biological activity in enzyme inhibition assays?

Methodological Answer :

  • Experimental Design :
    • Target Selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., proteases, kinases) .
    • Assay Setup :
  • Kinetic Assays : Measure IC50_{50} values under varying substrate concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to active sites .
    3. Controls : Include known inhibitors (positive controls) and solvent-only blanks .

Q. (Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

Methodological Answer :

  • SAR Workflow :
    • Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or Boc group (e.g., Fmoc, Cbz) .
    • In Vitro Testing : Screen derivatives against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity .
    • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. (Advanced) What methodologies identify degradation pathways under physiological conditions?

Methodological Answer :

  • Degradation Analysis :
    • Forced Degradation : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions .
    • HPLC-MS : Track degradation products (e.g., tert-butanol from Boc cleavage) .
    • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) using Arrhenius plots for shelf-life prediction .

Q. (Advanced) How can computational modeling predict interactions with biological targets?

Methodological Answer :

  • Modeling Protocol :
    • Docking Simulations : Use Schrödinger Suite or GROMACS to simulate ligand-protein interactions .
    • Free Energy Calculations : Perform MM-GBSA to estimate binding affinity .
    • Validation : Compare docking scores with experimental IC50_{50} values for correlation analysis .

Q. (Basic) What safety precautions are critical during handling?

Methodological Answer :

  • Safety Measures :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
    • Ventilation : Use fume hoods to avoid inhalation of trifluoroethanol byproducts .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. (Advanced) How can environmental impact assessments be integrated into research workflows?

Methodological Answer :

  • Ecotoxicity Studies :
    • Biodegradation : Follow OECD 301F guidelines to assess microbial degradation in aqueous media .
    • Bioaccumulation : Measure logD (octanol-water distribution) to predict environmental persistence .
    • Aquatic Toxicity : Use Daphnia magna or zebrafish embryos for acute/chronic toxicity profiling .

Properties

IUPAC Name

tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUKDFTGCWIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Reactant of Route 3
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol

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